2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid
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Overview
Description
2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . The presence of a trifluoromethyl group and a cyclopropyl ring in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with trifluoromethyl ketones, followed by cyclization to form the pyrazole ring . The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, alcohols, and oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition of their activity. The cyclopropyl ring contributes to the compound’s stability and bioavailability . The exact molecular pathways involved depend on the specific application and target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
3(5)-aminopyrazoles: These compounds are structurally similar and serve as precursors for the synthesis of various heterocyclic systems.
Pyrazolo[1,5-a]pyrimidines: Another class of pyrazole derivatives with significant biological activities.
Uniqueness
2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid stands out due to the presence of both a trifluoromethyl group and a cyclopropyl ring, which confer enhanced chemical stability and biological activity. This makes it a valuable compound for diverse scientific research applications .
Properties
IUPAC Name |
2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)6-3-5(7(14)15)13(12-6)4-1-2-4/h3-4H,1-2H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDLVJXMRNWNLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=CC(=N2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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